2-Chloro-6-methoxy-3-methylquinoxaline CAS 1218765-14-0 properties
2-Chloro-6-methoxy-3-methylquinoxaline CAS 1218765-14-0 properties
Topic: 2-Chloro-6-methoxy-3-methylquinoxaline (CAS 1218765-14-0) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS: 1218765-14-0 | Formula: C₁₀H₉ClN₂O | MW: 208.64 g/mol
Executive Technical Summary
2-Chloro-6-methoxy-3-methylquinoxaline serves as a high-value heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors, AMPA receptor antagonists, and anti-infective agents. Distinguished by its electron-deficient pyrazine ring fused to a methoxy-substituted benzene ring, this compound exhibits unique reactivity profiles that make it an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions.
This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support researchers in optimizing lead generation and process chemistry.
Physicochemical Properties & Molecular Architecture
The presence of the chlorine atom at the C2 position, adjacent to the electron-withdrawing imine nitrogen, activates the site for nucleophilic attack. The C6-methoxy group acts as an electron-donating substituent, modulating the electron density of the benzene ring and influencing the solubility and pharmacokinetic (PK) profile of downstream derivatives.
| Property | Value / Description | Context for Development |
| Molecular Weight | 208.64 g/mol | Fragment-like; ideal for lead optimization. |
| Appearance | Off-white to pale yellow solid | Typical of chlorinated quinoxalines. |
| Calculated LogP | ~2.5 – 2.8 | Moderate lipophilicity; good membrane permeability potential. |
| H-Bond Donors | 0 | Lack of donors improves passive transport. |
| H-Bond Acceptors | 3 (N1, N4, O-Me) | Key interaction points for target binding pockets. |
| Rotatable Bonds | 1 (Methoxy group) | Low conformational entropy penalty upon binding. |
| Melting Point | 118–122 °C (Typical range) | Crystalline solid; stable under standard storage. |
Synthetic Methodology & Reaction Engineering[1]
Retrosynthetic Logic
The synthesis of 2-Chloro-6-methoxy-3-methylquinoxaline is classically achieved via the chlorination of its lactam precursor, 6-methoxy-3-methylquinoxalin-2(1H)-one . A critical challenge in this pathway is the regioselectivity during the ring-closure of the diamine precursor.
Synthesis Protocol
Step 1: Regioselective Condensation (The Hinsberg Reaction)
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Reagents: 4-Methoxy-1,2-phenylenediamine + Ethyl Pyruvate.
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Conditions: Ethanol/Water reflux or Acetic Acid.
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Mechanism: The condensation of the diamine with the keto-ester can yield two isomers: the desired 6-methoxy (via attack at the more nucleophilic amine para to the methoxy) or the 7-methoxy isomer.
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Purification: The isomers often have distinct solubility profiles. Fractional recrystallization from ethanol or column chromatography (SiO₂, Hexane:EtOAc gradient) is required to isolate the pure 6-methoxy lactam intermediate.
Step 2: Chlorination (Deoxychlorination)
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Precursor: 6-Methoxy-3-methylquinoxalin-2(1H)-one.
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Reagent: Phosphorus Oxychloride (POCl₃).
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Catalyst: DMF (Catalytic amount to form the Vilsmeier-Haack type intermediate).
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Procedure:
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Suspend the lactam in neat POCl₃ (5–10 equiv).
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Add 2–3 drops of anhydrous DMF.
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Reflux (approx. 105 °C) for 2–4 hours until the solid dissolves and TLC indicates consumption.
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Quench: Pour the cooled reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!).
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Isolation: Neutralize with NaHCO₃ to pH 7–8, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.
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Process Visualization
The following diagram illustrates the critical decision nodes and chemical flow, emphasizing the isomer separation step which is often overlooked in generic protocols.
Figure 1: Synthetic workflow highlighting the critical regioisomer separation step required to ensure CAS identity compliance.
Analytical Characterization & Quality Control
Trustworthiness in your data relies on distinguishing the 6-methoxy isomer from the 7-methoxy analog.
NMR Spectroscopy Signatures
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¹H NMR (CDCl₃, 400 MHz):
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Methoxy Group: Singlet at ~3.95 ppm.
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C3-Methyl Group: Singlet at ~2.70 ppm.
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Aromatic Region:
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H5 (d, J~9 Hz): The proton at position 5 (ortho to the methoxy) will show a characteristic doublet.
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H7 (dd): The proton at position 7 will appear as a doublet of doublets due to coupling with H5 and H8.
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H8 (d, J~2.5 Hz): The proton at position 8 (meta to methoxy, ortho to N1) typically appears as a narrow doublet.
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Differentiation: In the 7-methoxy isomer, the coupling patterns shift due to the change in symmetry relative to the nitrogen atoms.
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Mass Spectrometry[2]
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ESI-MS: [M+H]⁺ peak at m/z 209.1 (³⁵Cl) and 211.1 (³⁷Cl) with a characteristic 3:1 isotopic intensity ratio, confirming the presence of a single chlorine atom.
Applications in Drug Discovery[2][3]
Nucleophilic Aromatic Substitution (SNAr)
The C2-chloride is highly labile. It can be displaced by primary and secondary amines, thiols, and alkoxides. This reactivity is exploited to generate libraries of:
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Kinase Inhibitors: By introducing aminopyrimidines or anilines at C2.
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Tricyclic Systems: Cyclization with bifunctional nucleophiles (e.g., hydrazine, diamines) to form triazoloquinoxalines.
Palladium-Catalyzed Couplings
The C2-Cl bond is also suitable for Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) couplings, allowing for the installation of carbon or nitrogen substituents that are difficult to access via SNAr.
Figure 2: Divergent synthesis pathways utilizing the reactive C2-chlorine handle.
Safety & Handling Protocols
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Hazard Identification:
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Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
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Respiratory: May cause respiratory irritation (H335).
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Moisture Sensitivity: The C-Cl bond can hydrolyze slowly in the presence of strong acids and moisture; store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
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PPE Requirements: Nitrile gloves, safety goggles, and lab coat. All operations involving POCl₃ or heating must be performed in a functioning fume hood.
References
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BenchChem. 2-Chloro-6-methoxy-3-methylquinoxaline Product Data. Retrieved from .
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PubChem. Quinoxaline Scaffold Properties and Patent Literature. National Library of Medicine. Retrieved from .
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ChemicalBook. CAS 1218765-14-0 Technical Specifications. Retrieved from .
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S. Mohana Roopan et al. Synthesis and Crystal Structure of Related 2-Chloro-3-substituted-quinoxalines. Acta Crystallographica Section E. Link to related methodology: .
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Castle, R. N. et al. The Reaction of 2-Chloroquinoxaline With Substituted Acetonitriles. Journal of the American Chemical Society. (Foundational chemistry for chloro-quinoxaline reactivity). .


